2-[2-(Morpholino)ethoxy]-3-picoline
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Overview
Description
“2-[2-(Morpholino)ethoxy]-3-picoline” is a chemical compound with the CAS Number: 2288710-50-7 . It has a molecular weight of 222.29 and its IUPAC name is 4-(2-((3-methylpyridin-2-yl)oxy)ethyl)morpholine . This compound is used in scientific research for studying biological processes, drug development, and material synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H18N2O2/c1-11-3-2-4-13-12(11)16-10-7-14-5-8-15-9-6-14/h2-4H,5-10H2,1H3 . This indicates that the compound contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 222.29 .Scientific Research Applications
Photodynamic Therapy Applications
- Phthalocyanine Derivatives for Photodynamic Therapy : A study highlighted the synthesis and characterization of phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, which revealed moderate to high quantum yields of singlet oxygen production. These derivatives were investigated for their photosensitizing potential in photodynamic therapy using cancer cell lines, showing promising biological activity dependent on experimental conditions (Kucińska et al., 2015).
Organic Electronics Applications
- Iridium(III) Complexes for Organic Light-Emitting Diodes (OLEDs) : Research on Ir(III) complexes with varying ancillary ligands, including 2-(2,4-difluorophenyl)-4-methylpyridine based main ligand and 4-(2-ethoxyethoxy)picolinic acid, demonstrated high efficiency in blue phosphorescent OLEDs. The solubilizing ethoxyethanol group attached to the ancillary ligand through a tandem reaction contributed to the high thermal stability and photoluminescence quantum yields of the complexes (Cho et al., 2014).
Complex Formation and Chemical Synthesis
- Alkoxydiaminosulfonium Salts Reactions : Ethoxydimorpholinosulfonium salts were prepared by ethylation of dimorpholino sulfoxide and investigated for their reactions with nucleophiles, acting as ethylating agents for β-picoline and other compounds. This research contributes to the understanding of the chemistry of morpholino-containing compounds and their potential applications in synthesis (Minato et al., 1976).
Photodynamic Activity Against Cancer
- Phthalocyanines as Anticancer Agents : Studies on zinc(II), manganese(III), and copper(II) phthalocyanines substituted with [2-(2-morpholin-4-ylethoxy)ethoxy] groups demonstrated their potential as anticancer agents. These compounds showed strong binding affinities to CT-DNA, significant cleavage activities, and effective topoisomerase I inhibition, suggesting their suitability as anticancer agents due to their photodynamic activity (Barut et al., 2016).
Mechanism of Action
Target of action
Compounds with a morpholino group are often used in the development of antisense oligonucleotides (ASOs). ASOs are designed to bind to specific RNA sequences, thereby inhibiting the translation of disease-associated genes .
Mode of action
The morpholino group in these compounds can interact with RNA via steric hindrance, preventing the RNA from being translated into a protein .
Biochemical Analysis
Biochemical Properties
Morpholine derivatives are known to interact with various enzymes and proteins
Cellular Effects
Morpholine derivatives have been shown to have effects on various types of cells
Molecular Mechanism
It is known that morpholine derivatives can have binding interactions with biomolecules and can influence enzyme activity
Properties
IUPAC Name |
4-[2-(3-methylpyridin-2-yl)oxyethyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11-3-2-4-13-12(11)16-10-7-14-5-8-15-9-6-14/h2-4H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUOBVTGYNPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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